Cas no 18383-34-1 (Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-)
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Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-
- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
- RDU5643I0Y
- (+)-Bornylene
- Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-, (1R,4S)-
- 2-Bornene, (1R,4S)-(+)-
- Bornylene, (+)-
- Z2379088819
- Q27894206
- AKOS034818016
- 18383-34-1
- (+)-Bornene
- (1R,4S)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-ene
- Bicyclo(2.2.1)hept-2-ene, 1,7,7-trimethyl-, (1R)-
- EN300-258391
- UNII-RDU5643I0Y
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- MDL: MFCD31567037
- インチ: InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m1/s1
- InChIKey: KUKRLSJNTMLPPK-SCZZXKLOSA-N
- ほほえんだ: CC1(C2CCC1(C=C2)C)C
計算された属性
- せいみつぶんしりょう: 136.125200510g/mol
- どういたいしつりょう: 136.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258391-0.25g |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 0.25g |
$743.0 | 2024-06-18 | |
Enamine | EN300-258391-10g |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 10g |
$6450.0 | 2023-09-14 | |
Enamine | EN300-258391-10.0g |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 10.0g |
$6450.0 | 2024-06-18 | |
Enamine | EN300-258391-0.05g |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 0.05g |
$347.0 | 2024-06-18 | |
Enamine | EN300-258391-0.5g |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 0.5g |
$1170.0 | 2024-06-18 | |
1PlusChem | 1P00B6X1-2.5g |
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 2.5g |
$3696.00 | 2024-06-18 | |
1PlusChem | 1P00B6X1-10g |
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 10g |
$8034.00 | 2023-12-19 | |
1PlusChem | 1P00B6X1-50mg |
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 50mg |
$485.00 | 2025-02-25 | |
1PlusChem | 1P00B6X1-1g |
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 1g |
$1910.00 | 2025-02-25 | |
A2B Chem LLC | AF21381-1g |
(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene |
18383-34-1 | 95% | 1g |
$1614.00 | 2024-04-20 |
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- 関連文献
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1. Catalytic transformation of camphene over aluminophosphate-based molecular sievesS. P. Elangovan,Banumathi Arabindoo,V. Krishnasamy,V. Murugesan J. Chem. Soc. Faraday Trans. 1995 91 4471
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2. CXXXI.—The action of hypochlorous acid on bornyleneGeorge Gerald Henderson,John Alexander Mair J. Chem. Soc. Trans. 1923 123 1155
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3. Electronic effects of polar substituents in the gas phase unimolecular elimination of 4-substituted isobornyl acetatesGabriel Chuchani,Jose A. Hernandez A,David G. Morris,Alistair G. Shepherd J. Chem. Soc. Perkin Trans. 2 1982 917
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Stotherd Mitchell,Stanley B. Cormack J. Chem. Soc. 1932 415
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5. CL.—Contributions to the chemistry of the terpenes. Part XIII. The preparation of pure bornyleneGeorge Gerald Henderson,William Caw J. Chem. Soc. Trans. 1912 101 1416
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6. 563. Stereochemical investigations of cyclic bases. Part III. An example of Wagner–Meerwein elimination with a quaternary ammonium saltJ. McKenna,J. B. Slinger J. Chem. Soc. 1958 2759
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7. The free-radical addition of thiophenol to bornylene and apobornylene: structures of product sulphides and sulphones formed on oxidationD. I. Davies,P. J. Rowley J. Chem. Soc. C 1968 1832
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8. CCXXXI.—l-Epicamphor (l-β-camphor)Julius Bredt,William Henry Perkin J. Chem. Soc. Trans. 1913 103 2182
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9. CCXIII.—Contributions to the chemistry of the terpenes. Part X. The action of chromyl chloride, nitrous acid, and nitric acid on bornyleneGeorge Gerald Henderson,Isidor Morris Heilbron J. Chem. Soc. Trans. 1911 99 1887
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Irene Mary McAlpine J. Chem. Soc. 1932 543
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)-に関する追加情報
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- and Its Significance in Modern Chemical Research
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- (CAS No. 18383-34-1) is a fascinating molecular entity that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and specific stereochemistry, presents a rich framework for exploring novel synthetic pathways and biological applications. The presence of multiple stereocenters and its rigid bicyclic core make it a valuable scaffold for the development of complex molecules.
The chemical structure of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- consists of a seven-membered ring system with two bridging carbons and one non-bridging carbon, forming a three-membered ring fused to the main seven-membered ring. The substitution pattern includes three methyl groups at the 7-position and an (1R) configuration at the 2-position, which contributes to its distinct physical and chemical properties. This configuration is particularly significant in the context of drug design, as stereochemistry often plays a crucial role in determining the efficacy and selectivity of pharmaceutical agents.
In recent years, there has been a growing interest in leveraging such structural motifs for the development of new therapeutic agents. The rigid bicyclic framework of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- provides a stable platform for further functionalization, allowing chemists to introduce various pharmacophores while maintaining structural integrity. This has led to several innovative approaches in medicinal chemistry, where analogues of this compound have been explored for their potential biological activity.
One of the most compelling aspects of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- is its utility as a building block in organic synthesis. The compound's strained ring system can be exploited to facilitate various chemical reactions, including ring-opening metathesis and cycloadditions, which are powerful tools for constructing complex molecular architectures. These synthetic strategies have been employed to develop novel heterocyclic compounds with diverse applications in both academia and industry.
The stereochemical purity of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- is another critical factor that contributes to its significance in chemical research. The (1R) configuration at the 2-position imparts specific interactions with biological targets, which can be harnessed to develop highly selective drugs. This has been particularly relevant in the context of enzyme inhibition studies, where the precise orientation of substituents can dictate binding affinity and specificity.
Recent advancements in computational chemistry have further enhanced the understanding of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- and its derivatives. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the atomic level, enabling researchers to design more effective pharmacological agents. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.
The versatility of Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- also extends to its role as an intermediate in the synthesis of natural products and specialty chemicals. Several bioactive molecules contain structural motifs similar to this compound, making it a valuable starting material for total synthesis efforts. Additionally, its utility in material science applications is being explored due to its unique physicochemical properties.
In conclusion, Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-, (1R)- represents a significant advancement in chemical research with far-reaching implications for pharmaceutical development and synthetic chemistry. Its unique structural features and stereochemical configuration make it an invaluable tool for exploring new synthetic pathways and designing novel therapeutic agents. As research continues to uncover new applications for this compound,its importance is likely to grow even further,solidifying its place as a cornerstone in modern chemical science.
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